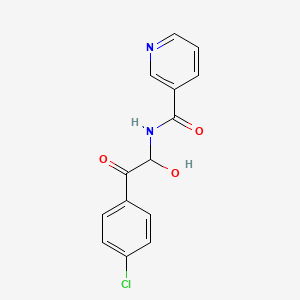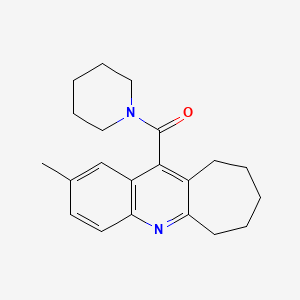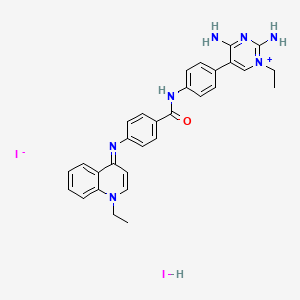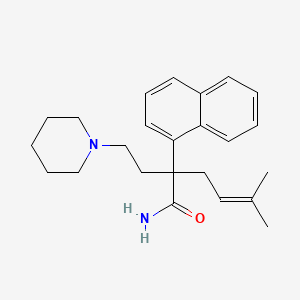
alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a naphthylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide typically involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol. This intermediate is then reacted with a naphthylacetamide derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide can be compared with similar compounds such as alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile. While both compounds share structural similarities, this compound is unique in its specific functional groups and resulting properties .
List of Similar Compounds
- Alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
- Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile
Propriétés
Numéro CAS |
50765-91-8 |
|---|---|
Formule moléculaire |
C24H32N2O |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
5-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)hex-4-enamide |
InChI |
InChI=1S/C24H32N2O/c1-19(2)13-14-24(23(25)27,15-18-26-16-6-3-7-17-26)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-13H,3,6-7,14-18H2,1-2H3,(H2,25,27) |
Clé InChI |
DRQHMYYWGQFHOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


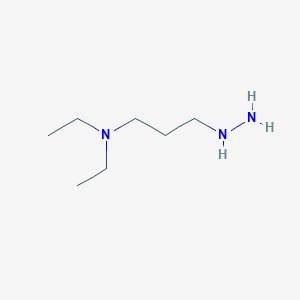
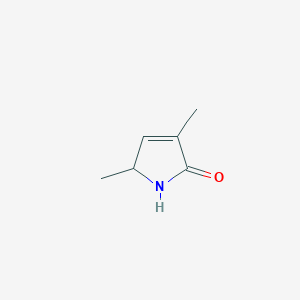
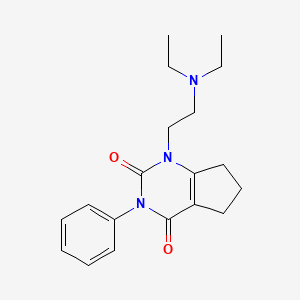
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
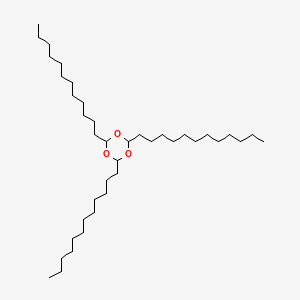
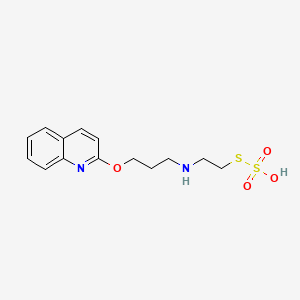
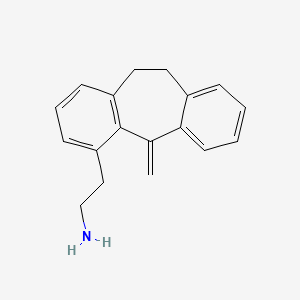
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)


